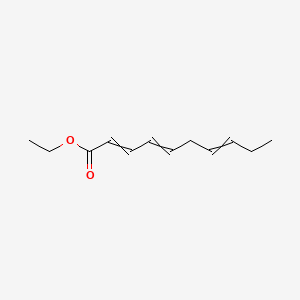

Ethyl deca-2,4,7-trienoate

描述

Structure

3D Structure

属性

CAS 编号 |

78417-28-4 |

|---|---|

分子式 |

C12H18O2 |

分子量 |

194.27 g/mol |

IUPAC 名称 |

ethyl deca-2,4,7-trienoate |

InChI |

InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h5-6,8-11H,3-4,7H2,1-2H3 |

InChI 键 |

KRCQDQXKPOKJOE-UHFFFAOYSA-N |

SMILES |

CCC=CCC=CC=CC(=O)OCC |

规范 SMILES |

CCC=CCC=CC=CC(=O)OCC |

密度 |

0.933-0.939 |

其他CAS编号 |

78417-28-4 |

物理描述 |

colourless to pale yellow liquid; light fatty aroma |

Pictograms |

Irritant |

溶解度 |

Soluble in water; soluble (in ethanol) |

产品来源 |

United States |

Stereoisomeric Diversity and Structural Characterization of Ethyl Deca 2,4,7 Trienoate

Identification and Nomenclature of Geometrical Isomers

The nomenclature of ethyl deca-2,4,7-trienoate isomers is determined by the configuration of the three double bonds at the 2, 4, and 7 positions. The E (entgegen) and Z (zusammen) notation is used to specify the stereochemistry around each double bond.

(2E,4Z,7Z)-Ethyl Deca-2,4,7-trienoate

This isomer is a well-documented compound, recognized for its characteristic fruity and floral aroma. ontosight.ai It is identified by the CAS Registry Number 142676-19-5. hmdb.ca The systematic IUPAC name for this compound is ethyl (2E,4Z,7Z)-deca-2,4,7-trienoate. hmdb.ca It is also known by other synonyms such as (2E,4Z,7Z)-2,4,7-decatrienoic acid ethyl ester. ontosight.ai This particular isomer is a key component in the flavor profiles of certain fruits, including pears. contaminantdb.ca

The molecular formula for (2E,4Z,7Z)-ethyl deca-2,4,7-trienoate is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol . ontosight.ai Its structure consists of a ten-carbon chain with three double bonds and an ethyl ester group at one end. The stereochemistry is defined by the trans configuration at the second double bond and cis configurations at the fourth and seventh double bonds.

A patented method for the synthesis of (2E,4Z,7Z)-ethyl deca-2,4,7-trienoate involves a Wittig-type reaction between (3Z)-hexenyltriphenylphosphonium bromide and ethyl 4-oxo-(2E)-butenoate. google.comgoogle.com

(2E,4E,7Z)-Ethyl Deca-2,4,7-trienoate

Another significant isomer is (2E,4E,7Z)-ethyl deca-2,4,7-trienoate, which is classified as a fatty acid ester. hmdb.ca It is identified by the CAS Registry Number 28290-88-2. hmdb.ca Synonyms for this compound include ethyl (2E,4E,7Z)-deca-2,4,7-trienoic acid and FEMA 3832. foodb.ca

This isomer shares the same molecular formula (C₁₂H₁₈O₂) and molecular weight as its (2E,4Z,7Z) counterpart. ncats.io However, the stereochemical difference lies in the configuration of the double bond at the C-4 position, which is trans (E) in this case, along with the trans configuration at C-2 and a cis configuration at C-7. hmdb.ca

Other Reported Isomers and Stereochemical Considerations

Beyond the two primary isomers discussed, other stereochemical variations of this compound have been reported, including the (2E,4E,7E) isomer. scent.vn The CAS registry number for the unspecified mixture of isomers is 78417-28-4. thegoodscentscompany.com The stereoisomeric composition of such mixtures needs to be specified for clarity. thegoodscentscompany.com The synthesis of various isomers, such as methyl (2E,4E,7Z)-2,4,7-decatrienoate, has been undertaken for research purposes, including the study of insect pheromones. researchgate.net The synthesis of the methyl ester of the (2E,4Z,7Z) isomer has also been reported in the context of pheromone component analysis of the male dried bean beetle. researchgate.net

It is important to note that the general term "this compound" can refer to a mixture of these isomers. thegoodscentscompany.com Therefore, precise stereochemical descriptors are crucial for accurate scientific communication and application in fields like flavor chemistry and chemical ecology.

Spectroscopic Techniques for Isomer Elucidation

The differentiation and structural confirmation of this compound isomers rely heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Assignment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise determination of molecular structure and stereochemistry.

For (2E,4Z,7Z)-ethyl deca-2,4,7-trienoate , detailed ¹H and ¹³C NMR data have been published. google.comgoogle.com The ¹H NMR spectrum (360 MHz) shows characteristic signals for the ethyl group, the protons on the double bonds, and the methylene (B1212753) and methyl groups of the decatrienoate chain. google.comgoogle.com Similarly, the ¹³C NMR spectrum (90 MHz) provides distinct chemical shifts for each carbon atom in the molecule, confirming the (2E,4Z,7Z) configuration. google.comgoogle.com

While specific NMR data for (2E,4E,7Z)-ethyl deca-2,4,7-trienoate is less commonly detailed in readily available literature, the principles of NMR analysis remain the same. The coupling constants (J-values) between protons on the double bonds are particularly informative for assigning E and Z configurations. Generally, a larger J-value (typically >12 Hz) is indicative of a trans relationship, while a smaller J-value (typically <10 Hz) suggests a cis relationship.

The complete and unambiguous ¹H NMR assignments for various natural products, including a glycoside of a deca-2,4,7-trienoate derivative, have been achieved through the use of 2D NMR techniques like ¹H,¹H-COSY in conjunction with iterative full spin analysis. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for (2E,4Z,7Z)-Ethyl Deca-2,4,7-trienoate

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 0.99 | t | 7 | 3H |

| 1.31 | t | 7 | 3H |

| 2.10 | dxq | 7, 7 | 2H |

| 3.05 | dxd | 7, 7 | 2H |

| 4.22 | q | 7 | 2H |

| 5.31 | dxt | 7, 11 | 1H |

| 5.46 | dxt | 7, 11 | 1H |

| 5.81 | dxt | 7, 11 | 1H |

| 5.88 | d | 14 | 1H |

| 6.13 | dxd | 11, 11 | 1H |

| 7.66 | dxd | 11, 14 | 1H |

Source: google.comgoogle.com

Table 2: ¹³C NMR Spectroscopic Data for (2E,4Z,7Z)-Ethyl Deca-2,4,7-trienoate

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 14.1 | q | C-10 |

| 14.3 | q | OCH₂C H₃ |

| 20.6 | t | C-9 |

| 26.5 | t | C-6 |

| 60.3 | t | OC H₂CH₃ |

| 121.8 | d | C-2 |

| 125.4 | d | C-5 |

| 126.5 | d | C-8 |

| 133.3 | d | C-7 |

| 139.1 | d | C-4 |

| 167.2 | s | C-1 |

Source: google.comgoogle.com

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio. It also provides valuable structural information through the analysis of fragmentation patterns.

The mass spectrum of (2E,4Z,7Z)-ethyl deca-2,4,7-trienoate shows a molecular ion peak (M+) at m/z 194, corresponding to its molecular weight. google.comgoogle.com The fragmentation pattern provides further confirmation of the structure, with significant fragments observed at m/z values of 179, 165, 149, 133, 121, 105, 97, 91, 79, 67, 55, and 43. google.comgoogle.com The base peak is observed at m/z 79. google.comgoogle.com

For (2E,4E,7Z)-ethyl deca-2,4,7-trienoate , while detailed fragmentation data is not as explicitly provided in the searched literature, the molecular ion peak would also be at m/z 194. foodb.ca Although the fragmentation patterns of geometrical isomers can be very similar, subtle differences in the relative intensities of certain fragment ions can sometimes be used to distinguish between them, often in conjunction with techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Both isomers are classified as fatty acid esters based on their chemical taxonomy. hmdb.cafoodb.ca

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and the functional groups they are part of. For this compound, IR spectroscopy provides key information for confirming its chemical identity.

The IR spectrum of an ester like this compound is characterized by strong absorptions corresponding to the carbonyl group (C=O) and the carbon-oxygen (C-O) single bonds of the ester functional group. libretexts.org The C=O stretching vibration typically appears as a strong, sharp peak in the region of 1700-1750 cm⁻¹. libretexts.org For conjugated esters, where the C=O group is adjacent to one or more carbon-carbon double bonds, this peak is shifted to a lower frequency, typically by 20-30 cm⁻¹. libretexts.org This shift is a key indicator of the conjugated system present in this compound.

The C-O stretching vibrations of the ester group usually result in two absorptions, one for the C-O bond between the carbonyl carbon and the oxygen, and another for the C-O bond between the oxygen and the ethyl group. These peaks are typically found in the fingerprint region of the spectrum, between 1000 and 1300 cm⁻¹. libretexts.org

The carbon-carbon double bonds (C=C) of the triene chain also give rise to characteristic absorption bands in the IR spectrum. These stretching vibrations typically occur in the region of 1600-1680 cm⁻¹. The exact position and intensity of these peaks can sometimes provide information about the substitution pattern and stereochemistry of the double bonds.

The following table summarizes the predicted and observed IR absorption frequencies for key functional groups in this compound and related compounds.

| Functional Group | Bond Type | Predicted/Typical Absorption Range (cm⁻¹) | Notes |

| Carbonyl | C=O (Ester) | 1715 - 1735 | Strong absorption. The conjugation with C=C bonds shifts this peak to a lower wavenumber. |

| Carbon-Oxygen | C-O (Ester) | 1000 - 1300 | Two distinct stretching vibrations are typically observed. |

| Alkene | C=C | 1600 - 1680 | Absorption intensity can vary depending on the symmetry and substitution of the double bond. |

| Alkane | C-H | 2850 - 3000 | Stretching vibrations for sp³ hybridized carbons. |

| Alkene | =C-H | 3010 - 3100 | Stretching vibrations for sp² hybridized carbons. |

Natural Occurrence and Ecological Distribution

Biosynthesis and Metabolic Pathways in Biological Systems

The formation of ethyl deca-2,4,7-trienoate in biological systems is a multi-step process involving the modification of fatty acid precursors and subsequent esterification.

The final and crucial step in the biosynthesis of this compound, like other volatile esters in fruits, is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgmdpi.com These enzymes facilitate an esterification reaction by transferring an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. mdpi.com In the case of this compound, the specific substrates are deca-2,4,7-trienoyl-CoA and ethanol.

In pears, AAT enzymes have been isolated and characterized, showing activity with a range of alcohol and acyl-CoA substrates, which leads to the complex bouquet of esters that define pear aroma. oregonstate.edu While the exact AAT responsible for producing this compound has not been definitively isolated and named, the general enzymatic mechanism is well-established within the context of fruit flavor biogenesis. mdpi.comoregonstate.edu The expression of AAT genes often increases sharply during fruit ripening, which corresponds with the increased production of esters. frontiersin.org

The biosynthesis of this compound originates from the fatty acid metabolic pathway. nih.govnih.gov The primary precursors for the formation of straight-chain esters are fatty acids, which undergo a series of enzymatic modifications. acs.org

The process generally begins with polyunsaturated fatty acids such as linoleic acid (C18:2) and linolenic acid (C18:3). mdpi.com These fatty acids enter the lipoxygenase (LOX) pathway, where they are converted into hydroperoxides. mdpi.comnih.gov These intermediates are then cleaved by hydroperoxide lyase (HPL) into smaller aldehydes. mdpi.com These aldehydes can be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH) or oxidized to carboxylic acids. mdpi.comnih.gov

To form the C10 acyl moiety of this compound, intermediates from the LOX pathway likely undergo further modification, such as β-oxidation, to shorten the carbon chain to the required ten-carbon length. nih.gov This process generates a variety of acyl-CoAs, including the specific deca-2,4,7-trienoyl-CoA. mdpi.com This activated fatty acid is then available for the final esterification step with ethanol, catalyzed by AAT, to yield the final this compound molecule. mdpi.comontosight.ai

Table 1: General Biosynthetic Pathway for Fruit Esters

| Step | Process | Key Enzymes | Precursors | Intermediates/Products |

| 1 | Fatty Acid Modification | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Linoleic Acid, Linolenic Acid | Aldehydes, Acyl-CoAs |

| 2 | Alcohol Formation | Alcohol Dehydrogenase (ADH) | Aldehydes | Alcohols (e.g., Ethanol) |

| 3 | Esterification | Alcohol Acyltransferase (AAT) | Acyl-CoA, Alcohol | Volatile Esters |

Occurrence in Plant Kingdom

This compound is a notable volatile compound in a variety of plants, contributing significantly to the characteristic aroma of several well-known fruits.

This compound is a well-documented aroma constituent in a number of economically important fruits. Its presence is particularly associated with the desirable flavor profiles of pears and other related species.

Pyrus spp. (Pear): this compound is a recognized component of pear aroma, especially in varieties like the Williams pear. oregonstate.eduthegoodscentscompany.com

Malus domestica (Apple): This ester is also found among the volatile compounds that make up the complex aroma of apples. wikipedia.org

Cydonia oblonga (Quince): The aromatic profile of quince fruit also includes this compound. wikipedia.org

Durio zibethinus (Durian): The potent and complex aroma of durian fruit is influenced by a mixture of volatile compounds, including this compound. thegoodscentscompany.comthegoodscentscompany.com

Table 2: Detection of this compound in Various Fruits

| Fruit Species | Common Name | Reference |

| Pyrus spp. | Pear | oregonstate.eduthegoodscentscompany.com |

| Malus domestica | Apple | wikipedia.org |

| Cydonia oblonga | Quince | wikipedia.org |

| Durio zibethinus | Durian | thegoodscentscompany.comthegoodscentscompany.com |

Beyond common fruits, derivatives of deca-2,4,7-trienoic acid have been identified in other botanical sources, although the presence of the specific ethyl ester can be variable.

Morinda citrifolia L. (Noni): In the fruit of Morinda citrifolia, a related but more complex compound has been isolated: (2E,4E,7Z)-deca-2,4,7-trienoate-2-O-β-D-glucopyranosyl-β-D-glucopyranoside. This is a glycoside, where the deca-2,4,7-trienoate moiety is attached to a disaccharide sugar molecule rather than an ethyl group.

Euglena gracilis : The presence of this compound in the microalga Euglena gracilis is ambiguous. While a related compound, ethyl (2E,4Z)-deca-2,4-dienoate, has been reported as a natural product in Euglena gracilis, detailed GC-MS analyses of volatile compounds from Euglena gracilis mutants did not identify this compound. nih.govpreprints.orgresearchgate.net

Occurrence in Animal Kingdom: Pheromonal Contexts

In the animal kingdom, this compound and its close chemical relatives function as semiochemicals, specifically as pheromones involved in insect communication.

This compound has been identified as a sex pheromone component for certain species of moths, including the Egyptian cotton leafworm (Spodoptera littoralis) and the tobacco cutworm (Spodoptera litura). ontosight.ai The pheromone is released by female moths to attract males for mating. ontosight.ai

Furthermore, the methyl ester analog, methyl (2E,4Z,7Z)-2,4,7-decatrienoate, is a component of the male-produced sex pheromone of the dried bean beetle, Acanthoscelides obtectus. researchgate.net In another context, ethyl decatrienoate has been shown to enhance the response of the brown marmorated stink bug (Halyomorpha halys) to its aggregation pheromone, acting as a synergist that increases trap captures.

Identification as a Pheromone Component (e.g., male dried bean beetle, Acanthoscelides obtectus)

While the user's query specifies this compound, extensive research on the male-produced sex pheromone of the dried bean beetle, Acanthoscelides obtectus, has identified the methyl ester, not the ethyl ester, as a key component. The volatile blend released by males comprises six specific compounds that, in combination, are attractive to females. researchgate.netresearchgate.net

The complete pheromone blend consists of methyl (2E,4Z,7Z)-2,4,7-decatrienoate, methyl (2E,4Z)-2,4-decadienoate, methyl (E,R)-2,4,5-tetradecatrienoate, (3Z,6E)-α-farnesene, (3E,6E)-α-farnesene, and octadecanal. researchgate.netrothamsted.ac.uk Olfactometer bioassays have demonstrated that while some individual components elicit only weak responses, the complete blend of all six compounds in physiologically relevant ratios is as effective as the natural odor from live males in attracting unmated females. researchgate.netresearchgate.net Interestingly, studies have shown that the production of methyl (2E,4Z,7Z)-2,4,7-decatrienoate by the male beetle is dependent on its larval diet. rothamsted.ac.uk Males reared on their ancestral host, Phaseolus vulgaris (common bean), produce the compound, while its production is nearly absent in males reared on a non-host like chickpea, suggesting a link between host plant precursors and pheromone biosynthesis. rothamsted.ac.uk

Table 1: Components of the Male-Produced Sex Pheromone of Acanthoscelides obtectus

| Compound Name | Bioactivity Notes |

|---|---|

| Methyl (2E,4Z,7Z)-2,4,7-decatrienoate | Part of the fully active six-component blend. researchgate.netrothamsted.ac.uk |

| Methyl (2E,4Z)-2,4-decadienoate | Elicited reproducible electroantennographic (EAG) responses from female antennae. rothamsted.ac.uk |

| Methyl (E,R)-2,4,5-tetradecatrienoate | Weakly attractive on its own, but essential for the full activity of the blend. researchgate.netnih.gov Elicited reproducible EAG responses. rothamsted.ac.uk |

| (3Z,6E)-α-farnesene | Part of the fully active six-component blend. researchgate.netrothamsted.ac.uk |

| (3E,6E)-α-farnesene | Part of the fully active six-component blend. researchgate.netrothamsted.ac.uk |

Role as a Kairomone in Insect Chemical Communication (e.g., Cydia pomonella)

In the context of the codling moth, Cydia pomonella, the primary kairomone identified from pears is not this compound, but a related compound: ethyl (2E, 4Z)-2,4-decadienoate, commonly known as the "pear ester". nih.govnih.gov This volatile compound is a highly potent and species-specific attractant for the codling moth, a major pest of apple, pear, and walnut orchards worldwide. nih.govresearchgate.net

The pear ester acts as a kairomone, a chemical signal that benefits the receiver (C. pomonella) by indicating a potential food source or oviposition site, while being inadvertently emitted by the plant (the pear fruit). nih.gov Research has shown that this kairomone is attractive to both male and female codling moths. nih.gov This dual attraction makes it a valuable tool for monitoring codling moth populations in orchards. nih.gov Studies have investigated its effectiveness in traps, sometimes in combination with the codling moth sex pheromone, to monitor flight activity, particularly of females. nih.govmdpi.com While the pear ester shows potential for monitoring female flight, the traditional sex pheromone remains more effective for capturing males. nih.gov Furthermore, the pear ester has been found to influence the oviposition (egg-laying) behavior of female moths, in some cases disrupting host location by causing them to lay eggs at a greater distance from the fruit. researchgate.net

Table 2: Research Findings on Ethyl (2E, 4Z)-2,4-decadienoate as a Kairomone for Cydia pomonella

| Research Focus | Key Finding | Citations |

|---|---|---|

| Attraction | Attracts both male and female C. pomonella. | nih.gov |

| Host Specificity | Identified as a pear-derived volatile. | nih.gov |

| Monitoring | Kairomone-baited traps show potential for monitoring female flight activity. | nih.gov |

| Oviposition Behavior | Can disrupt host location, causing females to lay eggs further from the fruit. | researchgate.net |

Compound Index

Stereoselective Total Synthesis Routes

The creation of specific stereoisomers of this compound is a primary focus of synthetic organic chemistry, leading to the development of several effective strategies.

Wittig-Type Olefination Strategies

The Wittig reaction and its variations are cornerstone methods for the formation of carbon-carbon double bonds, making them highly suitable for synthesizing polyenoic esters like this compound. masterorganicchemistry.commnstate.edu A notable application involves the reaction of an appropriate phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comthieme-connect.de

A specific synthesis of ethyl (2E,4Z,7Z)-2,4,7-decatrienoate utilizes a Wittig-type reaction between (3Z)-hexenyl-triphenylphosphonium bromide and ethyl 4-oxo-(2E)-butenoate. google.comgoogle.com The process begins with the formation of the ylide by treating the phosphonium (B103445) salt with a strong base like n-butyllithium. google.com This ylide then reacts with the butenoate to form the desired trienoate ester. google.comgoogle.com The reaction is typically performed in an ethereal solvent, and the product is isolated and purified through extraction and chromatography. google.com

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. thieme-connect.de Stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides tend to produce Z-alkenes. thieme-connect.de This selectivity is critical for achieving the correct configuration of the double bonds in the final product.

Table 1: Key Reagents in the Wittig Synthesis of Ethyl (2E,4Z,7Z)-2,4,7-decatrienoate

| Reagent | Role |

| (3Z)-Hexenyl-triphenylphosphonium bromide | Phosphorus ylide precursor |

| Ethyl 4-oxo-(2E)-butenoate | Carbonyl component |

| n-Butyllithium | Strong base for ylide generation |

| Diethyl ether | Solvent |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed Negishi Coupling, Heck Alkenylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing conjugated diene and polyene systems with high stereocontrol. pnas.orgnih.govpnas.orgpnas.org

Palladium-catalyzed Negishi Coupling: This method has proven highly effective for the stereoselective synthesis of various conjugated dienoic and trienoic esters. pnas.orgnih.govpnas.org The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst. researchgate.net For the synthesis of related polyenoic esters, such as ethyl undeca-2,4-dienoate, all four possible stereoisomers have been prepared with high isomeric purity (≥98%) using this approach. pnas.orgnih.govpnas.org This strategy offers a high degree of control over the geometry of the newly formed double bonds. researchgate.net

Heck Alkenylation: The Heck reaction, which couples an alkene with an organohalide under palladium catalysis, is another valuable method. While it has been successfully used to synthesize 2E,4E and 2E,4Z isomers of related dienoic esters with high purity, the synthesis of 2Z,4E isomers can be less selective. pnas.orgnih.govpnas.org The stereoselectivity of the Heck reaction can be influenced by the specific reaction conditions and the structure of the alkene. pnas.org

Table 2: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Polyenoate Synthesis

| Reaction | Key Features | Stereoselectivity |

| Negishi Coupling | Utilizes organozinc reagents; offers broad applicability for various stereoisomers. | Generally high (≥98%) for all stereoisomers of related compounds. pnas.orgnih.govpnas.org |

| Heck Alkenylation | Couples alkenes with organohalides; selectivity can be substrate-dependent. | High for 2E,4E and 2E,4Z isomers; can be lower for 2Z,4E isomers. pnas.orgnih.govpnas.org |

Thermal Rearrangements and Alumina-Catalyzed Stereocontrol

Thermal and catalyzed rearrangement reactions provide alternative pathways to conjugated dienoic esters. A notable example is the alumina-catalyzed thermal rearrangement of β-allenic esters to yield (2E,4Z)-dienoic esters with high stereoselectivity. researchgate.net This method is considered experimentally simple and economically viable. researchgate.net

In one application, this approach was adapted for the synthesis of methyl (2E,4Z)-2,4-decadienoate, a related compound, through a Claisen and an Al2O3-catalyzed thermal rearrangement. researchgate.net The thermal treatment of β-allenic esters in the presence of an alumina (B75360) catalyst in an aprotic solvent can yield the desired (2E,4Z)-dienoic esters in good yields and with high stereocontrol. researchgate.net

Strategies Involving Organometallic Reagents (e.g., lithium cuprate (B13416276) complexes)

Organometallic reagents, particularly organocuprates, are instrumental in forming carbon-carbon bonds with high stereospecificity. fluorochem.co.uklibretexts.org The addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate has been utilized to prepare ethyl (E,Z)-2,4-decadienoate. orgsyn.org This method, while effective, often requires anhydrous conditions and low temperatures. orgsyn.org The use of organometallic reagents allows for precise control over the formation of specific double bond geometries, which is essential for the synthesis of complex molecules. fluorochem.co.uk

Chemo-enzymatic and Biotechnological Production Methods

The integration of enzymatic processes with chemical synthesis offers a powerful approach to producing chiral compounds and complex natural products.

Enzymatic Biotransformation for Ester Synthesis

Enzymatic reactions, particularly those involving lipases and esterases, are widely used for the synthesis and resolution of esters due to their high selectivity and mild reaction conditions. nih.gov These biocatalytic processes can be employed for the synthesis of chiral intermediates for various applications. nih.gov While specific examples for the direct enzymatic synthesis of this compound are not extensively detailed in the provided context, the principles of enzymatic esterification and transesterification are well-established and applicable. nih.gov

For instance, lipase-catalyzed acetylation has been used in synergy with metal-catalyzed cross-coupling reactions to produce chiral organic compounds. buse.ac.zw This highlights the potential of combining enzymatic steps with chemical synthesis to achieve desired molecular targets. Microbial biotransformations, which utilize whole cells as catalysts, represent a complex form of multi-step organic synthesis and are a cornerstone of industrial biotechnology. beilstein-journals.org

Microbial Systems in Trienoate Production

The exploration of microbial systems for the production of this compound and related trienoates has primarily centered on chemo-enzymatic approaches, leveraging the catalytic prowess of microbial enzymes, particularly lipases. These biocatalysts offer a green and highly specific alternative to traditional chemical synthesis routes.

A significant breakthrough in the biotechnological production of related pear esters has paved the way for the synthesis of decatrienoate isomers. Research has demonstrated the successful enzymatic transesterification of Stillingia oil, which naturally contains glycerides of deca-2,4-dienoic acid and deca-2,4,7-trienoic acid, using lipase (B570770) from the yeast Candida antarctica. google.comchimia.ch This process yields ethyl trans-2,cis-4-decadienoate, the character impact compound of Williams pears, and notably, also results in the co-production of ethyl trans-2,cis-4,cis-7-decatrienoate, an isomer of the target compound, at a concentration of approximately 6% in the final product. google.comgoogle.com

The selection of the microbial source for the lipase is critical, as enzyme specificity plays a crucial role in the successful transesterification of the specific fatty acid glycerides present in Stillingia oil. While lipases from various microbial sources have been tested, many have shown low activity or specificity towards the desired decadienoic and decatrienoic acid esters. chimia.ch For instance, lipases from Mucor, Pseudomonas, and other Candida species were found to be less effective in this specific transesterification process. chimia.ch The immobilized lipase B from Candida antarctica (commercially known as Novozym 435) and the free lipase B from the same organism have demonstrated superior performance, achieving good yields. google.comchimia.chgoogle.com

The enzymatic reaction is typically carried out via transesterification in the presence of ethanol. google.com The process parameters, such as temperature and reaction time, are optimized to maximize the yield of the desired ethyl esters. The reaction is often performed under a nitrogen atmosphere to prevent the oxidation of the sensitive polyunsaturated fatty acids. google.com

The table below summarizes the findings on the effectiveness of various microbial lipases in the transesterification of Stillingia oil for the production of ethyl decadienoate, which also leads to the formation of ethyl decatrienoate.

| Microbial Source | Enzyme | Efficacy in Producing Ethyl Decadienoate (and co-product Ethyl Decatrienoate) | Reference |

| Candida antarctica | Lipase B (immobilized - Novozym 435) | High | google.comchimia.chgoogle.com |

| Candida antarctica | Lipase B (free - SP 525) | High | google.comchimia.chgoogle.com |

| Pseudomonas fluorescens | Lipase | Failed to produce significant amounts | google.com |

| Chromobacterium viscosum | Lipase | Failed to produce significant amounts | google.com |

| Pancreatic Lipase | Lipase | Failed to produce significant amounts | google.com |

This chemo-enzymatic strategy, employing robust and specific microbial lipases, represents the most significant advancement in the use of microbial systems for the production of this compound isomers. It highlights the potential of harnessing microbial enzymes for the synthesis of complex and valuable flavor and fragrance compounds from natural feedstocks. Further research may focus on screening for novel microbial lipases with even higher specificity and efficiency for the direct production of this compound, or on the genetic engineering of existing enzymes to tailor their catalytic properties.

Advanced Analytical and Separation Methodologies for Ethyl Deca 2,4,7 Trienoate

Gas Chromatography (GC) for Volatile Profile Analysis

Gas chromatography is a primary technique for analyzing volatile compounds like Ethyl deca-2,4,7-trienoate. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Optimization of Capillary Columns for Isomer Separation

The choice of capillary column is the most critical parameter for separating the geometric isomers of unsaturated esters. The polarity of the stationary phase dictates the separation mechanism. While non-polar columns separate compounds primarily by boiling point, polar columns provide enhanced selectivity for isomers based on differences in dipole moment and molecular shape.

In a detailed study on the separation of Ethyl deca-2,4-dienoate isomers, a VOCOL capillary column was used successfully. researchgate.net VOCOL columns have a polar stationary phase, which allows for the resolution of the trans,cis, cis,trans, cis,cis, and trans,trans isomers. researchgate.net For this compound, with its additional double bond, a highly polar stationary phase, potentially with liquid crystalline properties, would be essential to resolve the even more complex mixture of up to eight possible geometric isomers. vurup.sk The elution order of isomers on polar columns is influenced by the molecule's geometry; for instance, with conjugated dienes, the (E)-isomer often elutes faster than the corresponding (Z)-isomer. researchgate.net

Table 1: GC Parameters for Isomer Separation of a Related Compound (Ethyl deca-2,4-dienoate)

| Parameter | Value |

|---|---|

| Column | VOCOL Capillary Column (60 m x 0.25 mm I.D., 1.5 µm film thickness) |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | 120°C for 2 min, then ramped to 210°C at 30°C/min |

| Injector Temp. | 220°C |

Source: Adapted from Kralj Cigić, I., & Zupančič-Kralj, L. (1999). researchgate.net

Hyphenated Techniques (GC-MS) for Identification

To confirm the identity of the separated isomers, gas chromatography is often coupled with mass spectrometry (GC-MS). As each isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can confirm the compound's identity and elemental composition.

While the mass spectra of geometric isomers are typically very similar or identical, the combination of the unique retention time from the GC and the mass spectrum from the MS provides confident identification. researchgate.netvurup.sk In the analysis of Ethyl deca-2,4-dienoate isomers, GC-MS was used to generate a total ion current (TIC) chromatogram where each peak corresponded to a specific, separated isomer, confirming their successful resolution prior to identification. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary approach to GC for separating non-volatile or thermally sensitive compounds, and it provides unique selectivity for geometric isomers.

Reversed-Phase HPLC with Silver Ion Complexation

A particularly effective technique for separating unsaturated compounds is silver ion HPLC (Ag-HPLC). This method is based on the reversible formation of charge-transfer complexes between silver ions (Ag+) and the π-electrons of the double bonds in the analyte molecules. researchgate.net The silver ions are typically incorporated into the mobile phase used with a reversed-phase column (e.g., C18). researchgate.net

The stability of the complex, and thus the retention time, depends on the geometry of the double bonds. Cis isomers, being less sterically hindered, generally form more stable complexes with silver ions than trans isomers, leading to longer retention times. researchgate.net This differential interaction allows for the effective resolution of geometric isomers that are often inseparable by other means. This technique was successfully applied to separate all four isomers of Ethyl deca-2,4-dienoate, demonstrating its high resolving power. researchgate.net Given its efficacy, Ag-HPLC is an ideal candidate for tackling the complex separation of this compound isomers.

Table 2: Ag-HPLC Parameters for Isomer Resolution of a Related Compound (Ethyl deca-2,4-dienoate)

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase Column |

| Mobile Phase | Gradient of water and 0.1 M AgNO₃ in methanol |

| Detection | Diode-Array Detector (DAD) |

| Elution Order | 1. trans,cis -> 2. cis,trans -> 3. cis,cis -> 4. trans,trans |

Source: Adapted from Kralj Cigić, I., & Zupančič-Kralj, L. (1999). researchgate.net

Preparative HPLC for Isolation of Isomers

Analytical HPLC methods can be scaled up to a preparative level to isolate pure isomers for further study. By using a larger column and injecting larger sample volumes, individual isomers can be collected as they elute. This scalability is crucial for obtaining sufficient quantities of each specific this compound isomer for spectroscopic characterization or for use as analytical standards. The HPLC methods developed for Ethyl deca-2,4-dienoate are noted to be scalable for the isolation of impurities and can be used in preparative separation. sielc.com

Spectroscopic Quantification and Purity Assessment

Following separation and isolation, spectroscopic techniques are essential for the structural confirmation, quantification, and purity assessment of each isomer. Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for this purpose.

By analyzing the 1H NMR spectrum, the geometric configuration (cis or trans) of the double bonds can be determined by examining the proton-proton coupling constants (J-values). For example, a large coupling constant (typically >12 Hz) between protons on a double bond is characteristic of a trans configuration, while a smaller coupling constant is indicative of a cis configuration. researchgate.net In the structural characterization of Ethyl deca-2,4-dienoate isomers, NMR was used to independently confirm the structure of all four isomers after they were separated. researchgate.net This method allows for unambiguous purity assessment of the isolated fractions from preparative chromatography.

Mechanistic Investigations of Biological Activity

Insect Chemical Ecology and Behavioral Modulation

Ethyl deca-2,4,7-trienoate and its structural analogs, particularly ethyl (2E, 4Z)-deca-2,4-dienoate (commonly known as the pear ester), play a significant role in the management of agricultural pests like the codling moth, Cydia pomonella. fmach.itresearchgate.net The pear ester is a potent kairomone, a chemical signal emitted by one species that benefits another, that attracts both male and female codling moths. researchgate.netplantprotection.pl This attractant property is harnessed in pest management strategies, not as a classic mating disruptor that confuses males seeking females, but as a tool for monitoring and disrupting normal insect behavior. ecocenter.md

In field applications, the pear ester is incorporated into lures and traps, sometimes in combination with the female sex pheromone, codlemone. plantprotection.plnih.gov This combination can significantly increase the capture of male moths compared to traps baited with either compound alone. plantprotection.pl Research has also investigated the compound's effect on female oviposition (egg-laying) behavior. fmach.it While some studies showed that the pear ester did not significantly reduce the total number of eggs laid, it did alter their distribution, potentially leading to higher larval mortality and thereby enhancing the efficacy of other control measures. fmach.it This disruption of host location and oviposition is a key mechanism in its function within integrated pest management programs for pome fruits. fmach.itnih.gov

The behavioral responses of insects to this compound and its analogs are mediated by a highly sensitive and specialized olfactory system. nih.gov Insects detect volatile chemical cues through olfactory receptor neurons (ORNs), which are housed in hair-like structures on their antennae called sensilla. nih.govmedchemexpress.com Each ORN typically expresses a specific type of olfactory receptor (OR) that binds to particular odor molecules. nih.govelifesciences.org

Electrophysiological studies, such as electroantennography (EAG), have demonstrated that the antennae of Cydia pomonella exhibit significant electrical activity in response to the pear ester, ethyl (E,Z)-2,4-decatrienoate. researchgate.netresearchgate.net This indicates the presence of specific olfactory receptors tuned to this compound. The responses have been shown to be dose-dependent, meaning the intensity of the neural signal correlates with the concentration of the chemical. researchgate.net For the codling moth, the specific neurons that respond to the pear ester have been identified in the sensilla auricillica on the antennae. medchemexpress.com Upon binding of the odorant molecule to the receptor, an ionic current is generated, which translates into a nerve impulse. nih.gov This signal is then processed in the antennal lobe of the insect's brain, ultimately leading to a behavioral response, such as attraction to the odor source. nih.gov

Flavor and Fragrance Perception Research

This compound and its isomers are recognized for their potent and distinct contributions to the organoleptic profiles of flavors and fragrances. The specific isomer ethyl (2E,4Z,7Z)-2,4,7-decatrienoate possesses a complex odor profile characterized by a prominent William pear note. google.com Beyond this fruity character, it imparts a desirable green note, reminiscent of violet leaf, which is advantageous in perfumery. google.com Its flavor is described as green, metallic, vegetable, gassy, and sulfur-like. google.com

The closely related and more widely studied analog, ethyl (2E,4Z)-deca-2,4-dienoate, is also highly valued and is often referred to as "pear ester". natara-global.com It is naturally occurring in apples, pears, and grapes. vigon.com Its organoleptic profile is predominantly defined by pear, green, and fruity notes, with additional sweet, waxy, and tropical nuances. natara-global.comthegoodscentscompany.com This compound is utilized to impart a juicy, ripe Bartlett pear character to flavor and fragrance compositions. thegoodscentscompany.com

Table 1: Organoleptic Profile of Ethyl (2E,4Z,7Z)-deca-2,4,7-trienoate

| Sensory Aspect | Descriptor |

|---|---|

| Odor | William Pear, Green, Violet Leaf |

| Flavor | Green, Metallic, Vegetable, Gas, Sulfur-like, Acrylic |

Data sourced from patent literature. google.com

Table 2: Organoleptic Profile of Ethyl (2E,4Z)-deca-2,4-dienoate (Pear Ester)

| Sensory Aspect | Descriptor |

|---|---|

| Odor | Green, Waxy, Pear, Apple, Sweet, Fruity, Tropical |

| Taste | Green, Waxy, Vegetative, Pear, Melon, Tropical |

Data compiled from various flavor and fragrance industry sources. vigon.comthegoodscentscompany.com

The characterization of the organoleptic properties of this compound and its analogs is the result of detailed sensory evaluation and olfactometric studies. google.comthegoodscentscompany.com These studies involve trained sensory panelists evaluating the compound at specific concentrations to define its odor and flavor profile. For instance, the odor description of ethyl (2E,4Z)-deca-2,4-dienoate as "green waxy pear apple sweet fruity tropical" was determined from a 10% solution in dipropylene glycol. thegoodscentscompany.com Similarly, its taste profile was characterized at a concentration of 5 parts per million (ppm). thegoodscentscompany.com

Such studies have established that ethyl (2E,4Z,7Z)-2,4,7-decatrienoate is a useful perfuming ingredient that can be used alone or in combination with other co-ingredients to achieve varied scent profiles, from fruity-pear types to floral, green, or woody compositions. google.com The unique combination of pear and green violet-leaf notes makes it a valuable component in creating complex fragrances. google.com These evaluations are critical for the flavor and fragrance industry to determine the potential applications and optimal usage levels of these compounds in consumer products. google.comthegoodscentscompany.com

Cellular and Molecular Mechanisms of Other Bioactivities (e.g., Anti-inflammatory Effects of Analogs)

While research on this compound itself is specific to its roles in chemical ecology and fragrance, the broader class of plant-derived compounds, which can be considered analogs, is known for a range of bioactivities, including anti-inflammatory effects. mdpi.comnih.gov The investigation into the cellular and molecular mechanisms of these related compounds reveals several pathways through which they can modulate inflammatory responses. mdpi.comnih.gov

A primary mechanism involves the modulation of key inflammatory signaling pathways. mdpi.com Many plant-derived phytochemicals can suppress the activity of transcription factors like nuclear factor-κB (NF-κB), which is central to regulating the expression of pro-inflammatory cytokines. mdpi.comnih.gov They can also influence other pathways, such as the mitogen-activated protein kinase (MAPK) signaling cascade, which is also involved in inflammation. mdpi.com Furthermore, these compounds often possess antioxidant properties, enabling them to reduce oxidative stress by neutralizing reactive oxygen species (ROS). nih.gov Since oxidative stress is a major factor in the genesis and progression of inflammatory diseases, this antioxidant activity is a crucial component of their anti-inflammatory action. nih.gov

Signal Transduction Pathways Associated with Bioactivity (e.g., NF-κB pathway)

Due to the absence of studies on the biological activity of this compound, there is no information available regarding its impact on any signal transduction pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression, is a common target for investigation when assessing the anti-inflammatory properties of chemical compounds. However, no research has been conducted to determine if this compound influences the activation or inhibition of the NF-κB pathway or any other signaling cascade involved in cellular responses.

Environmental Dynamics and Degradation Pathways

Photochemical Degradation under Ambient Conditions

Direct and indirect photolysis are anticipated to be significant degradation pathways for Ethyl deca-2,4,7-trienoate in atmospheric and aquatic environments. The conjugated triene system within the molecule is expected to absorb ultraviolet (UV) radiation present in sunlight, which can lead to a variety of photochemical reactions.

Direct Photolysis: The absorption of UV light can excite the molecule to a higher energy state, potentially leading to isomerization of the double bonds (E/Z isomerization), cyclization reactions, or fragmentation of the molecule. For conjugated dienoic and butenoic esters, irradiation has been shown to cause nonselective E,Z isomerization, and in the presence of acids, can lead to photochemical 1,5-hydrogen shifts followed by thermal 1,3-hydrogen shifts.

Indirect Photolysis: In natural waters, indirect photolysis can occur through the interaction of this compound with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and organic triplet states. These reactive species are formed from the irradiation of naturally occurring dissolved organic matter (DOM), nitrate, and nitrite. Hydroxyl radicals, in particular, are highly reactive and can readily attack the electron-rich double bonds of the trienoate, leading to oxidation and cleavage of the molecule.

The rate of photochemical degradation is influenced by several factors, including the intensity and wavelength of solar radiation, the presence of photosensitizers and quenchers in the environment, and the physical state of the compound (e.g., dissolved in water, adsorbed to particles, or in the vapor phase).

Table 8.1: Predicted Photochemical Reactions of this compound

| Reaction Type | Description | Potential Products |

|---|---|---|

| Direct Photolysis | Absorption of UV radiation leading to molecular rearrangement. | Isomers (e.g., different E/Z configurations), cyclized products. |

| Indirect Photolysis (via •OH) | Attack by hydroxyl radicals on the double bonds. | Hydroxylated and oxidized derivatives, smaller carbonyl compounds. |

| Indirect Photolysis (via ¹O₂) | Reaction with singlet oxygen, particularly at the double bonds. | Endoperoxides, hydroperoxides. |

Microbial Biotransformation and Environmental Fate

Microbial degradation is a crucial process in determining the ultimate environmental fate of organic compounds like this compound. It is anticipated that a diverse range of microorganisms, including bacteria and fungi, present in soil and aquatic environments can utilize this ester as a carbon source.

The initial step in the microbial biotransformation of esters is typically the enzymatic hydrolysis of the ester bond by esterases or lipases. This reaction cleaves the molecule into deca-2,4,7-trienoic acid and ethanol. Both of these products can then be further metabolized by microorganisms.

Ethanol: A simple alcohol that is readily biodegradable under both aerobic and anaerobic conditions.

Deca-2,4,7-trienoic acid: This unsaturated fatty acid is expected to be degraded through the β-oxidation pathway. The presence of double bonds may require additional enzymatic steps for isomerization and reduction before the β-oxidation spiral can proceed to completely break down the carbon chain into acetyl-CoA units, which then enter the central metabolic pathways of the microorganisms.

The rate of microbial biotransformation is dependent on various environmental factors, including the microbial population density and diversity, temperature, pH, oxygen availability, and the presence of other nutrients. Generally, unsaturated esters are reported to be degraded more rapidly than their saturated counterparts.

Table 8.2: Predicted Microbial Biotransformation Pathway of this compound

| Step | Enzymatic Process | Reactant | Products |

|---|---|---|---|

| 1. Hydrolysis | Esterase / Lipase (B570770) | This compound | Deca-2,4,7-trienoic acid + Ethanol |

| 2. Fatty Acid Activation | Acyl-CoA Synthetase | Deca-2,4,7-trienoic acid | Deca-2,4,7-trienoyl-CoA |

| 3. β-Oxidation (iterative) | Various enzymes | Deca-2,4,7-trienoyl-CoA | Acetyl-CoA + Shorter-chain acyl-CoA |

| 4. Alcohol Metabolism | Alcohol Dehydrogenase | Ethanol | Acetaldehyde -> Acetate -> Acetyl-CoA |

Dissipation in Environmental Compartments

In Soil: The mobility and dissipation of esters in soil are influenced by their adsorption to soil organic matter and clay particles. Compounds with higher octanol-water partition coefficients (Kow) tend to adsorb more strongly to soil, reducing their mobility and potentially their bioavailability for microbial degradation. Volatilization from the soil surface can also contribute to dissipation, particularly for more volatile esters. The dissipation rate in soil will be a function of soil type, organic matter content, moisture, temperature, and microbial activity.

In Water: In aquatic systems, dissipation will be driven by hydrolysis (both chemical and enzymatic), biodegradation, and photolysis. The compound's water solubility will affect its concentration in the water column and its partitioning to sediment. Adsorption to suspended solids and sediment can act as a sink, but also as a reservoir from which the compound can be slowly released.

In Air: Due to its likely volatility, this compound may be present in the atmosphere. Its persistence in the air will be limited by photochemical reactions, particularly with hydroxyl radicals. The atmospheric lifetime is expected to be relatively short due to the presence of multiple double bonds, which are highly susceptible to oxidation.

Table 8.3: Factors Influencing the Dissipation of this compound in Environmental Compartments

| Compartment | Primary Dissipation Mechanisms | Key Influencing Factors |

|---|---|---|

| Soil | Microbial degradation, Adsorption, Volatilization | Soil organic matter, pH, moisture, temperature, microbial community |

| Water | Photolysis, Biodegradation, Hydrolysis | Water depth, turbidity, pH, temperature, microbial community, DOM |

| Air | Photochemical oxidation (e.g., by •OH) | Solar radiation intensity, concentration of atmospheric oxidants |

Future Research Directions and Translational Applications

Elucidation of Novel Biosynthetic Enzymes

The biosynthesis of volatile esters in fruits like pears is a complex process involving multiple enzymatic steps. While the general lipoxygenase (LOX) pathway is understood to be the primary route for the formation of many fruit esters, the specific enzymes responsible for the unique trienoic structure of Ethyl deca-2,4,7-trienoate remain largely uncharacterized. frontiersin.orgnih.gov

Future research must focus on identifying and characterizing the key enzymes in its biosynthetic pathway. This includes:

Fatty Acid Desaturases (FADs): Investigating novel FADs that introduce the specific double bonds in the fatty acid precursor.

Lipoxygenases (LOXs) and Hydroperoxide Lyases (HPLs): Identifying the specific LOX and HPL enzymes that cleave the unsaturated fatty acid to form the C10 backbone.

Alcohol Dehydrogenases (ADHs): Characterizing the ADHs responsible for reducing the resulting aldehyde to the corresponding alcohol.

Alcohol Acyltransferases (AATs): The final step is catalyzed by AATs, which are critical in producing the diverse ester profile of fruits. frontiersin.orgnih.gov Identifying the specific AAT that preferentially utilizes the deca-2,4,7-trienol substrate is a crucial goal.

Transcriptome analysis of pear fruit at different ripening stages has revealed candidate genes, such as PcFAD2, PcLIP2, Ps5LOXL, PsADHL, and PsAATL, that are correlated with ester synthesis. frontiersin.orgnih.gov Further research should involve the functional characterization of these and other yet-to-be-discovered enzymes through in vitro assays and in planta studies to confirm their precise roles in the biosynthesis of this compound.

Table 1: Key Enzyme Families in Pear Ester Biosynthesis and Future Research Focus

| Enzyme Family | General Function in Ester Biosynthesis | Specific Research Focus for this compound |

|---|---|---|

| Fatty Acid Desaturase (FAD) | Introduces double bonds into fatty acids. | Identification of enzymes creating the Δ7 double bond. |

| Lipase (B570770) (LIP) | Releases fatty acids from glycerolipids. | Characterizing lipases with specificity for linolenic acid precursors. |

| Lipoxygenase (LOX) | Catalyzes the dioxygenation of polyunsaturated fatty acids. | Elucidating the specific LOX isoforms involved. nih.gov |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides into aldehydes. | Determining the HPL that generates the C10 aldehyde precursor. |

| Alcohol Dehydrogenase (ADH) | Reduces aldehydes to alcohols. | Isolating the ADH that synthesizes deca-2,4,7-trienol. |

Development of Advanced Stereoselective Synthetic Methodologies

The biological activity and sensory properties of this compound are highly dependent on its stereochemistry. Different isomers of the compound are known to exist in nature. google.com Current synthetic methods, such as Wittig-type reactions, can produce specific isomers like ethyl (2E,4Z,7Z)-2,4,7-decatrienoate but may require stringent conditions and complex starting materials. google.comorgsyn.org

The development of more efficient, scalable, and stereoselective synthetic routes is a critical area for future research. Promising avenues include:

Enzymatic Synthesis: Utilizing enzymes, particularly lipases, for stereoselective esterification is a growing field of interest. researchgate.net Research into lipases that can catalyze the formation of specific isomers of this compound could lead to greener and more precise synthetic processes.

Catalytic Approaches: Exploring novel metal-based or organocatalytic methods to control the geometry of the double bonds during synthesis. This could improve yields and reduce the need for difficult purification steps. researchgate.net

Flow Chemistry: Applying continuous flow technologies to the synthesis could offer better control over reaction parameters, improve safety, and facilitate larger-scale production.

These advanced methodologies would not only benefit the flavor and fragrance industry but also provide researchers with pure stereoisomers to precisely study their individual biological activities.

Investigation of Undiscovered Biological Roles and Mechanisms

Beyond its well-known role as a flavor compound, the biological activities of this compound are not fully understood. The related "pear ester," ethyl (E,Z)-2,4-decadienoate, is a known kairomone that attracts both male and female codling moths (Cydia pomonella), a major agricultural pest. researchgate.net This suggests that this compound may also play a role in plant-insect interactions, potentially as an attractant for pollinators or a defense signal.

A significant recent finding showed that a glycoside derivative of a related compound, (2E,4E,7Z)-deca-2,4,7-trienoate, exhibited anti-inflammatory properties by affecting the NF-κB signaling pathway in mouse macrophage cells. mdpi.com This opens up an exciting new avenue for research into the potential pharmacological applications of this compound and its derivatives.

Future research should aim to:

Explore its role in plant defense and signaling: Investigate whether the compound is released in response to biotic or abiotic stress.

Screen for broader bioactivities: Test the compound and its isomers for antimicrobial, antioxidant, and anticancer properties, as have been found in esters from other fruits. researchgate.netnih.govekb.eg

Elucidate pharmacological mechanisms: Building on the anti-inflammatory findings, investigate the specific molecular targets and signaling pathways modulated by this compound and its derivatives.

Sustainable Production Strategies for Industrial and Research Applications

Currently, many flavor compounds are produced through chemical synthesis or extraction from natural sources, which can be expensive and unsustainable. researchgate.net The increasing consumer demand for "natural" ingredients is driving the development of biotechnological production methods. foodsafety.institute

For this compound, future efforts should focus on sustainable production platforms, such as:

De novo Biosynthesis: Engineering microorganisms like bacteria or yeast (Yarrowia lipolytica) to produce the compound from simple carbon sources like glucose. foodsafety.institute This involves introducing the entire biosynthetic pathway into a microbial host.

Biotransformation/Biocatalysis: Using whole cells or isolated enzymes to convert readily available precursors into the final product. A successful biotechnological process has been developed for the related pear ester, using lipase-catalyzed transesterification of Stillingia oil, which naturally contains the required decadienoic acid. chemicalbook.comgoogle.com A similar approach could be developed for this compound if a natural source of the trienoic acid precursor can be identified and utilized.

Fermentation Technologies: Optimizing fermentation processes, such as solid-state or submerged fermentation, can enhance yields and reduce production costs. pure-flavours.com

Table 2: Comparison of Production Strategies for this compound

| Production Strategy | Description | Advantages | Challenges for Future Research |

|---|---|---|---|

| Chemical Synthesis | Multi-step synthesis using chemical reagents and catalysts. | High purity and control over stereochemistry. google.comorgsyn.org | Use of harsh reagents, potential for byproducts, not "natural". |

| Plant Extraction | Isolation directly from natural sources like pears. | Labeled as "natural". | Low yields, high cost, seasonal and geographic variability. |

| Microbial Fermentation (de novo) | Using engineered microbes to produce the compound from simple sugars. foodsafety.institute | Sustainable, scalable, can be labeled "natural". foodsafety.institute | Complex pathway elucidation and engineering, potential for low titers. |

| Enzymatic Biocatalysis | Using isolated enzymes (e.g., lipases) to convert a precursor to the final ester. google.com | High specificity, mild reaction conditions, "natural" process. | Requires a readily available and inexpensive precursor substrate. |

常见问题

Q. What are the established synthetic routes for Ethyl deca-2,4,7-trienoate, and what are their respective yields and challenges?

this compound is typically synthesized via esterification or condensation reactions. For example, methods involving MgCO₃ in ethanol under reflux (8–10 hours) have been used for similar trienoate esters, yielding moderate efficiency (40–60%). Key challenges include controlling regioselectivity to avoid isomerization and minimizing oxidative degradation during purification. Solvent choice (e.g., ethanol vs. acetonitrile) significantly impacts reaction kinetics and by-product formation .

Q. Which analytical techniques are most effective for characterizing the purity and isomer distribution of this compound?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of double bonds (e.g., 2,4,7-triene). For isomer differentiation, tandem MS and infrared (IR) spectroscopy can resolve structural ambiguities. Recent studies emphasize coupling these techniques with computational simulations (e.g., density functional theory) to validate spectral assignments .

Q. What are the documented biological activities of this compound, and what experimental models are commonly used to assess these effects?

this compound has been studied for its potential as a semiochemical in insect communication and as an antimicrobial agent. In vitro assays using bacterial cultures (e.g., E. coli or S. aureus) and cell lines (e.g., human keratinocytes) are standard. For ecological studies, olfactometer tests and electrophysiological recordings (e.g., electroantennography) are employed to evaluate pheromone-like activity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or MS) for this compound be resolved to confirm structural integrity?

Discrepancies in NMR shifts or MS fragmentation patterns often arise from isomerization or solvent artifacts. Strategies include:

- Conducting deuterium exchange experiments to identify labile protons.

- Using 2D NMR techniques (COSY, HSQC) to map coupling constants and confirm double-bond positions.

- Comparing experimental MS/MS data with in silico fragmentation tools (e.g., CFM-ID). Peer-reviewed validation frameworks recommend replicating analyses across multiple laboratories to ensure reproducibility .

Q. What computational chemistry approaches are suitable for predicting the biological activity of this compound, and how do they correlate with experimental data?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with biological targets (e.g., insect odorant-binding proteins). Quantitative structure-activity relationship (QSAR) models trained on analogous esters provide predictive insights. Recent studies highlight discrepancies between computational predictions and in vivo assays, emphasizing the need for hybrid approaches that integrate free-energy perturbation calculations .

Q. How can researchers design experiments to investigate the potential role of this compound as a pheromone or semiochemical in ecological studies?

Field trials should combine controlled release systems (e.g., slow-release dispensers) with behavioral assays (e.g., trap catches). Laboratory experiments must standardize environmental variables (temperature, humidity) and use GC-electroantennographic detection (GC-EAD) to isolate bioactive components. Ethical considerations include minimizing ecological disruption and adhering to biosafety protocols during field sampling .

Q. What strategies can be employed to optimize the regioselectivity during the synthesis of this compound to minimize by-products?

Catalyst screening (e.g., Grubbs catalysts for olefin metathesis) and solvent polarity adjustments can enhance regioselectivity. Recent advances in photoredox catalysis show promise for selective double-bond formation. Statistical design of experiments (DoE) methodologies, such as factorial designs, help identify optimal reaction conditions (e.g., temperature, stoichiometry) while reducing trial-and-error approaches .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography) and apply error analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainty .

- Ethical and Reproducibility Standards : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles and document protocols in line with peer-review criteria (e.g., PRISMA for systematic reviews) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。